
5-丁基恶唑烷-2,4-二酮
描述
5-Butyloxazolidine-2,4-dione, also known as 5-Butyl-1,3-oxazolidine-2,4-dione, is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A novel synthesis of oxazolidine-2,4-diones via an efficient fixation of CO2 with 3-aryl-2-alkynamides has been reported .Molecular Structure Analysis
The molecular structure of 5-Butyloxazolidine-2,4-dione consists of a seven-membered ring with oxygen and nitrogen atoms. The molecular formula is C7H11NO3 .Physical And Chemical Properties Analysis
5-Butyloxazolidine-2,4-dione has a molecular weight of 157.17 and a predicted density of 1.127±0.06 g/cm3 .科学研究应用
聚合物科学应用
一项研究展示了使用微波辅助快速缩聚反应从 4-(4'-乙酰氨基苯基)-1,2,4-三唑烷-3,5-二酮和二异氰酸酯合成新型聚脲。与传统的溶液缩聚相比,这种方法显著缩短了聚合时间,所得的聚脲表现出良好的热稳定性和固有粘度 (Mallakpour & Rafiee, 2004)。
绿色化学
在绿色化学领域,一种利用大气二氧化碳进行串联磷介导的羧化缩合-环化反应合成恶唑烷-2,4-二酮的新方法被开发出来。这种方法为这些在生物活性分子中至关重要的化合物提供了一条高效、无金属的途径 (Zhang et al., 2015)。
药物化学
在药物化学中,恶唑烷-2,4-二酮因其生物活性而受到探索。值得注意的是,芳氧恶唑烷二酮被发现是有效的口服 PPAR 双 α/γ 激动剂,在 2 型糖尿病治疗模型中显示出前景。这突出了恶唑烷-2,4-二酮在开发新治疗剂中的潜力 (Desai et al., 2003)。
杀菌剂应用
此外,某些恶唑烷酮化合物(如 Famoxadone)已被开发为农业杀菌剂,展示了这种化学框架在保护作物免受各种病原体侵害方面的多功能性 (Sternberg et al., 2001)。
安全和危害
属性
IUPAC Name |
5-butyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUOKHTQOCCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433090 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyloxazolidine-2,4-dione | |
CAS RN |
22384-53-8 | |
| Record name | 5-Butyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


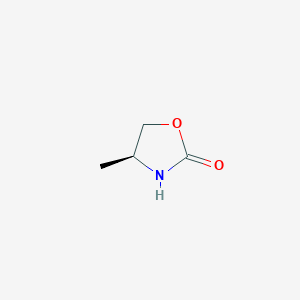
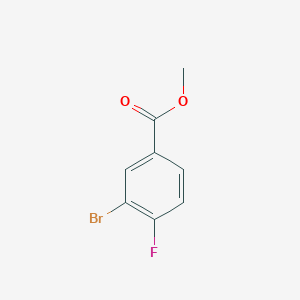
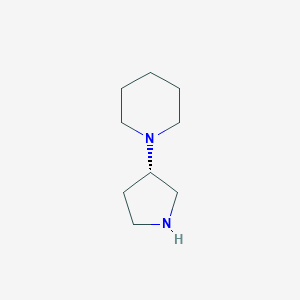
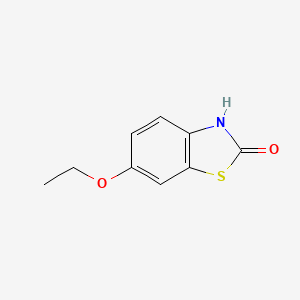

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

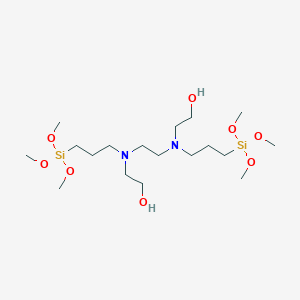
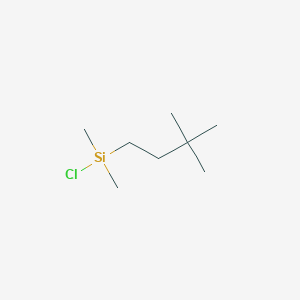
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)